Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with an ethyl ester, a dimethylphenyl group, and a morpholin-4-ylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholin-4-ylacetylamino Group: This involves the reaction of the intermediate with morpholine and acetic anhydride to form the morpholin-4-ylacetylamino group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the dimethylphenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of esters to alcohols and amides to amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its thiophene ring is particularly valuable in the field of organic electronics.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholin-4-ylacetylamino group can enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3,4-dimethylphenyl)-2-aminothiophene-3-carboxylate: Lacks the morpholin-4-ylacetyl group, which may reduce its binding affinity in biological systems.
Methyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 4-(3,4-dimethylphenyl)-2-[(piperidin-4-ylacetyl)amino]thiophene-3-carboxylate: Contains a piperidine ring instead of a morpholine ring, which can alter its pharmacological profile.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholin-4-ylacetyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the morpholine group enhances its pharmacological profile, potentially affecting its solubility and bioavailability. The molecular structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 353.53 g/mol
Antitumor Activity
Several studies have investigated the antitumor properties of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A-431 | 1.61 ± 1.92 | |
Compound B | HT29 | <5 | |
This compound | Jurkat | TBD | TBD |
The mechanisms by which thiophene derivatives exert their antitumor effects often involve the induction of apoptosis in cancer cells. For example, molecular dynamics simulations have indicated that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, through hydrophobic contacts and hydrogen bonding interactions .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiophene derivatives. This compound may show activity against various pathogens, including Mycobacterium tuberculosis (Mtb). In studies involving similar compounds, promising results were observed with minimal inhibitory concentrations (MIC) below 5 µM against Mtb strains .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of thiophene derivatives, this compound was assessed for its cytotoxicity against the Jurkat cell line. The compound exhibited an IC50 value that suggests significant cytotoxic potential, warranting further investigation into its mechanism and therapeutic applications.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiophene derivatives revealed that compounds with similar structures to this compound demonstrated effective inhibition of Mtb growth. The study highlighted the need for further optimization to enhance efficacy and reduce toxicity to human cells .
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-4-27-21(25)19-17(16-6-5-14(2)15(3)11-16)13-28-20(19)22-18(24)12-23-7-9-26-10-8-23/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,22,24) |
InChI Key |
IJTWSVBXLTULQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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